ZQ-16

Descripción general

Descripción

Este compuesto ha mostrado una actividad significativa en la activación de la movilización de calcio mediada por GPR84, la inhibición de la acumulación de monofosfato cíclico de adenosina, la fosforilación de las quinasas reguladas por señal extracelular 1 y 2, la desensibilización e internalización del receptor y la interacción receptor-β-arrestina .

Aplicaciones Científicas De Investigación

ZQ-16 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto herramienta para estudiar la activación del receptor GPR84 y las vías de señalización.

Biología: Se emplea en ensayos celulares para investigar el papel de GPR84 en diversos procesos biológicos.

Medicina: Potenciales aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la disfunción de GPR84, como las enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a GPR84 y vías relacionadas

Mecanismo De Acción

ZQ-16 ejerce sus efectos activando selectivamente el receptor GPR84. Esta activación conduce a una cascada de eventos de señalización intracelular, incluyendo la movilización de calcio, la inhibición de la acumulación de monofosfato cíclico de adenosina y la fosforilación de las quinasas reguladas por señal extracelular 1 y 2. Estos eventos de señalización resultan en varias respuestas celulares, como la desensibilización del receptor, la internalización y la interacción con β-arrestina .

Análisis Bioquímico

Biochemical Properties

ZQ-16 plays a crucial role in biochemical reactions by interacting with the GPR84 receptor. This interaction leads to the activation of several downstream signaling pathways, including calcium mobilization, inhibition of cAMP accumulation, phosphorylation of ERK1/2, receptor desensitization and internalization, and receptor-β-arrestin interaction . These interactions highlight the compound’s ability to modulate key biochemical processes, making it a valuable tool for studying GPR84-mediated signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By activating the GPR84 receptor, this compound influences cell function in several ways. It has been shown to induce a pro-inflammatory response in immune cells, leading to increased cytokine secretion and chemotaxis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further demonstrating its impact on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GPR84 receptor. This binding leads to the activation of GPR84-mediated signaling pathways, including calcium mobilization and inhibition of cAMP accumulation . The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent for diseases involving GPR84 dysregulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged activation of GPR84-mediated signaling pathways

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively activate GPR84-mediated signaling pathways without causing significant adverse effects . At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the GPR84 receptor. This interaction influences metabolic flux and metabolite levels, further demonstrating the compound’s impact on cellular metabolism . The specific enzymes and cofactors involved in these pathways are still being investigated, but the current understanding highlights the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . This distribution is essential for the activation of GPR84-mediated signaling pathways and the subsequent cellular effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with the GPR84 receptor . This targeting is facilitated by post-translational modifications and targeting signals, ensuring that this compound exerts its effects in the appropriate cellular context.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

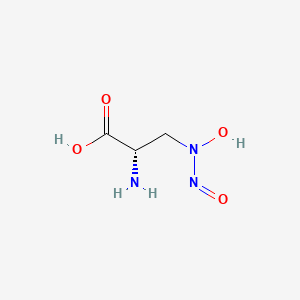

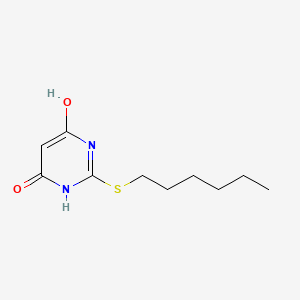

La síntesis de ZQ-16 implica la reacción de hexiltiol con 6-hidroxi-4(3H)-pirimidinona en condiciones específicas. La reacción normalmente requiere un disolvente como el dimetilsulfóxido y puede implicar calentamiento para facilitar la reacción. El producto se purifica posteriormente mediante técnicas como la cromatografía líquida de alta eficacia para lograr una pureza de ≥98% .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para la producción a gran escala. El producto final se somete a rigurosos controles de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

ZQ-16 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar diversos derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles u otras formas reducidas .

Comparación Con Compuestos Similares

Compuestos similares

Agonistas de GPR40: Compuestos que activan el receptor GPR40, otro receptor de ácidos grasos libres.

Agonistas de GPR41: Compuestos que se dirigen al receptor GPR41.

Agonistas de GPR119: Compuestos que activan el receptor GPR119.

Agonistas de GPR120: Compuestos que se dirigen al receptor GPR120.

Singularidad de ZQ-16

This compound es único por su alta selectividad y potencia para el receptor GPR84. A diferencia de otros agonistas de receptores de ácidos grasos libres, this compound no exhibe actividad en GPR40, GPR41, GPR119 o GPR120, lo que lo convierte en una herramienta valiosa para estudiar las vías y funciones específicas de GPR84 .

Propiedades

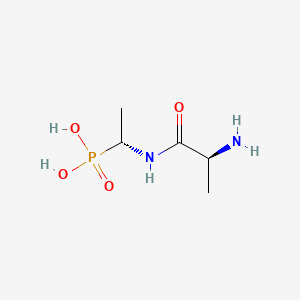

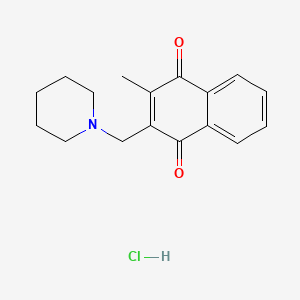

IUPAC Name |

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXOAKRMLQKLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)